

Feigrisolide D: A Technical Review of its History, Properties, and Biological Activity

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Compound of Interest

Compound Name: **Feigrisolide D**

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Abstract

Feigrisolide D, a 16-membered macrodiolide isolated from *Streptomyces griseus*, has emerged as a molecule of interest due to its inhibitory activity against 3alpha-hydroxysteroid dehydrogenase (3α-HSD), an enzyme implicated in various physiological and pathological processes. This technical guide provides a comprehensive review of the available literature on **Feigrisolide D**, detailing its history, physicochemical properties, and biological activity. The document includes a summary of quantitative data, detailed experimental protocols derived from existing literature, and visualizations of relevant biological pathways and experimental workflows to facilitate further research and development.

Introduction

Feigrisolide D belongs to the feigrisolide family of macrolides, which were first isolated from the fermentation broth of *Streptomyces griseus*.^{[1][2]} Structurally, it is characterized as a 16-membered macrodiolide.^{[1][2]} Its primary reported biological activity is the moderate inhibition of 3alpha-hydroxysteroid dehydrogenase (3α-HSD), an enzyme involved in the metabolism of steroid hormones.^{[1][2]} This inhibitory action suggests potential therapeutic applications for **Feigrisolide D** in hormone-dependent conditions.

History and Discovery

Feigrisolide D was discovered as part of a screening program for novel bioactive compounds from microbial sources. Researchers isolated a series of new lactone compounds, named feigrisolides A, B, C, and D, from the culture broth of *Streptomyces griseus*.^{[1][2]} The structure of **Feigrisolide D** was elucidated through detailed analysis of its spectroscopic data.^{[1][2]}

Physicochemical Properties

The physicochemical properties of **Feigrisolide D** have been compiled from publicly available databases and are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₂₂ H ₃₈ O ₇	[PubChem CID: 10693132]
Molecular Weight	414.5 g/mol	[PubChem CID: 10693132]
IUPAC Name	(1S,2S,5S,8R,9R,12S,14R)-12-ethyl-8-hydroxy-5-[(2R)-2-hydroxybutyl]-2,9-dimethyl-4,11,17-trioxabicyclo[12.2.1]heptadecane-3,10-dione	[PubChem CID: 10693132]
Canonical SMILES	CC[C@H]1C[C@H]2CC--INVALID-LINK----INVALID-LINK--O1)C)O)C--INVALID-LINK--O">C@@HC	[PubChem CID: 10693132]
InChI Key	LCVDIZRTXONOQH-PVVXXXPESA-N	[PubChem CID: 10693132]

Biological Activity: Inhibition of 3 α -Hydroxysteroid Dehydrogenase

Feigrisolide D has been identified as a moderate inhibitor of 3 α -hydroxysteroid dehydrogenase (3 α -HSD).^{[1][2]} 3 α -HSDs are a group of enzymes that catalyze the NAD(P)H-dependent reduction of keto-steroids to their corresponding 3 α -hydroxy-steroids. This

enzymatic activity plays a crucial role in the metabolism of androgens, estrogens, progestins, and corticosteroids, thereby regulating their access to nuclear receptors.

Quantitative Data

While the initial discovery reported "medium" inhibition, specific quantitative data such as IC₅₀ or Ki values for **Feigrisolide D** against 3 α -HSD are not readily available in the public domain. Further quantitative structure-activity relationship (QSAR) studies would be beneficial to understand the potency of **Feigrisolide D** and its analogs.

Experimental Protocols

Isolation of Feigrisolide D from *Streptomyces griseus*

The following is a generalized protocol for the isolation of feigrisolides from *Streptomyces griseus*, based on common microbiology and natural product chemistry practices. Specific details for **Feigrisolide D** may vary.

5.1.1. Fermentation

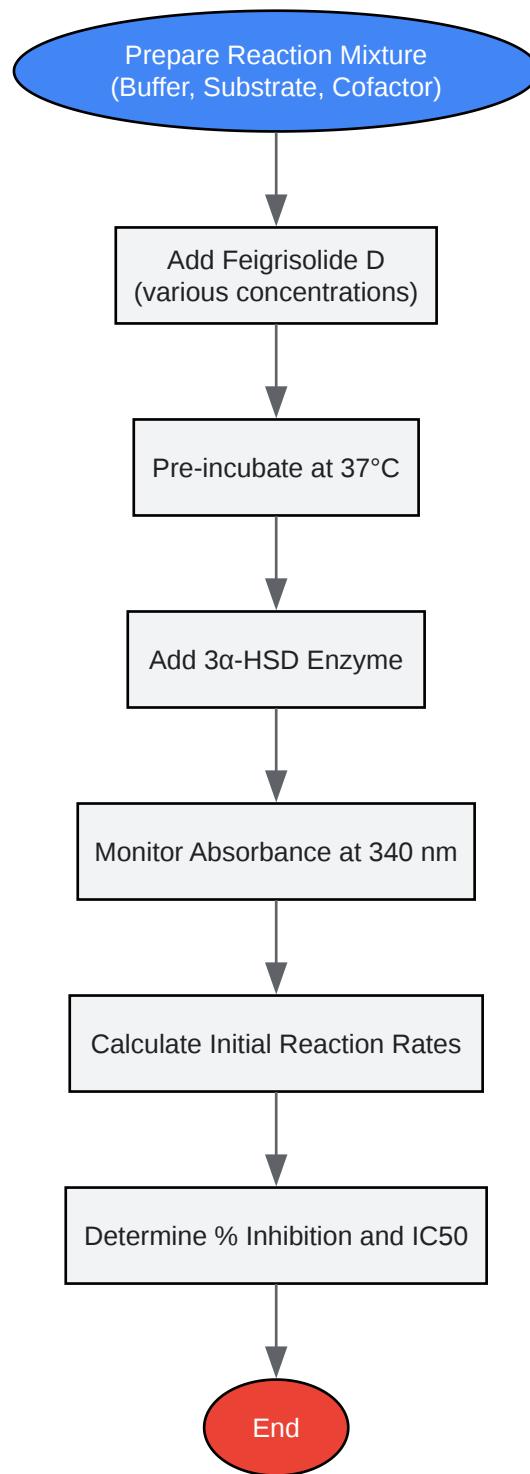
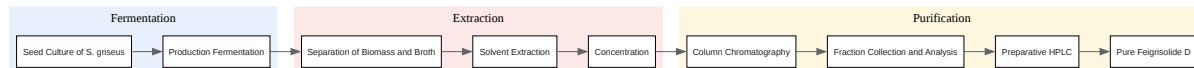
- Prepare a seed culture of *Streptomyces griseus* in a suitable medium (e.g., ISP2 or GYM Streptomyces medium).
- Inoculate a production-scale fermentation medium with the seed culture. The production medium typically consists of glucose, soluble starch, yeast extract, NZ-Amine A, and calcium carbonate.
- Incubate the culture under aerobic conditions at an appropriate temperature (e.g., 28-30°C) for a period of 7-14 days.

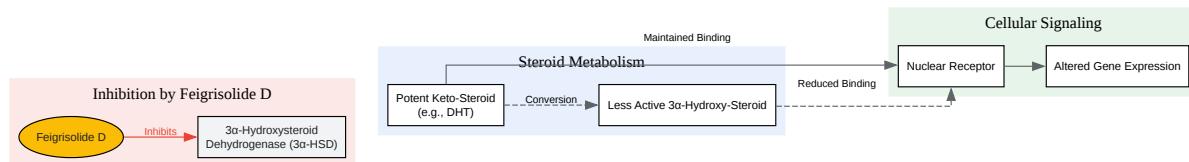
5.1.2. Extraction

- Separate the mycelial biomass from the fermentation broth by centrifugation or filtration.
- Extract the supernatant and the mycelial cake with an organic solvent such as ethyl acetate.
- Combine the organic extracts and concentrate them under reduced pressure to obtain a crude extract.

5.1.3. Purification

- Subject the crude extract to column chromatography on silica gel.
- Elute with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the components.
- Monitor the fractions by thin-layer chromatography (TLC) and pool the fractions containing compounds of interest.
- Perform further purification steps, such as preparative high-performance liquid chromatography (HPLC), to isolate pure **Feigrisolide D**.





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